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Compound of Interest

N-(4-iodophenyl)-3-
Compound Name:
oxobutanamide

Cat. No.: B3264046

Introduction

N-(4-iodophenyl)-3-oxobutanamide is a chemical compound with the molecular formula
C10H10INO2 and a molecular weight of approximately 303.1 g/mol .[1][2] As a versatile small
molecule scaffold, it holds potential for use in various research and development applications,
including drug discovery and materials science.[1][3] A thorough understanding of its
spectroscopic properties is crucial for its identification, purity assessment, and structural
elucidation.

While direct experimental spectroscopic data for N-(4-iodophenyl)-3-oxobutanamide is not
readily available in public databases, this guide provides an in-depth overview of the expected
spectroscopic characteristics based on data from structurally analogous compounds.
Additionally, it outlines the standard experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for N-(4-iodophenyl)-3-
oxobutanamide, extrapolated from known data of similar compounds. These values should be
considered as estimations and may differ from experimentally determined data.

Table 1: Predicted *H NMR Spectroscopic Data
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. Predicted Chemical
Assignment

o Coupling Constant
Multiplicity

Shift (8, ppm) (J, H2)
CHs (keto) ~2.2 Singlet
CHz2 (keto) ~3.6 Singlet
Ar-H (ortho to NH) ~7.5 Doublet ~8.5
Ar-H (ortho to I) ~7.7 Doublet ~8.5
NH ~9.5-10.5 Broad Singlet

Note: The chemical shifts are referenced to a standard internal solvent signal.

Table 2: Predicted 3C NMR Spectroscopic Data

Assignment Predicted Chemical Shift (8, ppm)
CHs (keto) ~30

CHz (keto) ~50

C=0 (keto) ~205

C=0 (amide) ~165

Ar-C (C-NH) ~139

Ar-C (C-I) ~85

Ar-CH (ortho to NH) ~122

Ar-CH (ortho to I) ~138

Note: The chemical shifts are referenced to a standard internal solvent signal.

Table 3: Predicted IR Spectroscopic Data
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Predicted Absorption Range

Functional Group Intensity
(cm~)
N-H Stretch 3250-3350 Medium
C-H Stretch (aromatic) 3000-3100 Medium
C-H Stretch (aliphatic) 2850-3000 Medium
C=0 Stretch (amide 1) 1660-1680 Strong
C=0 Stretch (keto) 1700-1720 Strong
N-H Bend (amide II) 1530-1570 Medium
C=C Stretch (aromatic) 1470-1600 Medium
C-I Stretch 500-600 Medium
Table 4: Predicted Mass Spectrometry Data
lonization Mode Predicted m/z Fragment
ESI+ 304.9856 [M+H]*+
ESI+ 326.9675 [M+Na]*
ESI- 302.9703 [M-H]~

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the

spectroscopic data for N-(4-iodophenyl)-3-oxobutanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the *H and 13C chemical environments in the molecule.

Methodology:
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e Sample Preparation: Weigh approximately 5-10 mg of the solid N-(4-iodophenyl)-3-
oxobutanamide and dissolve it in 0.7-1.0 mL of a deuterated solvent (e.g., CDClz or DMSO-
de) in a clean vial.[4] The solution should be clear and form a single phase.[4]

« Filtering: If any solid remains undissolved, filter the solution or carefully pipette the clear
supernatant into a clean, undamaged 8-inch NMR tube.[4]

e Instrumentation: The NMR spectra are recorded on a spectrometer, for instance, a 400 MHz
instrument.[5]

e 1H NMR Acquisition:
o Acquire the spectrum at room temperature.

o Chemical shifts are reported in parts per million (ppm) relative to an internal standard,
typically tetramethylsilane (TMS) at 0.00 ppm, or the residual solvent peak.[5]

o Important parameters to set include the number of scans, relaxation delay, and pulse
width.

e 13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.

o Chemical shifts are reported in ppm relative to the solvent signal (e.g., the central peak of
the CDClIs triplet at 77.00 ppm).[5]

o Alarger number of scans and a longer relaxation delay are typically required for 13C NMR
compared to *H NMR due to the lower natural abundance and smaller gyromagnetic ratio
of the 13C nucleus.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic
vibrational frequencies.

Methodology (Thin Solid Film Method):
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o Sample Preparation: Dissolve a small amount (around 50 mg) of solid N-(4-iodophenyl)-3-
oxobutanamide in a few drops of a volatile solvent like methylene chloride or acetone.[6]

o Film Deposition: Place a drop of this solution onto a clean, dry IR-transparent salt plate (e.g.,
NaCl or KBr).[6]

» Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of
the compound on the plate.[6]

o Data Acquisition:

o

Place the salt plate in the sample holder of an FT-IR spectrometer.[6]

[¢]

Record the spectrum, typically in the range of 4000-400 cm™1.

[e]

The resulting plot will show the percentage of light absorbed as a function of wavenumber
(cm=).[7]

[¢]

If the signal intensity is too low, add more solution to the plate and re-run the spectrum. If
the intensity is too high, dilute the original solution and prepare a new film.[6]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electrospray lonization - ESI):

o Sample Preparation: Prepare a dilute solution of N-(4-iodophenyl)-3-oxobutanamide in a
suitable solvent such as methanol or acetonitrile.

o Sample Introduction: The solution is typically introduced into the mass spectrometer via
liquid chromatography (LC) or direct infusion.[8]

« lonization: In the ESI source, the sample solution is sprayed through a fine, heated capillary
to which a high voltage is applied. This process generates charged droplets, and as the
solvent evaporates, molecular ions (e.g., [M+H]* or [M-H]~) are formed.[8]
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e Mass Analysis: The generated ions are then guided into the mass analyzer (e.g., quadrupole,
time-of-flight, or ion trap), which separates them based on their mass-to-charge ratio (m/z).

[9]

o Detection: The separated ions are detected, and a mass spectrum is generated, which plots

ion intensity versus m/z.

e Fragmentation Analysis (MS/MS): To obtain structural information, tandem mass
spectrometry (MS/MS) can be performed. Precursor ions of interest are selected,
fragmented (e.g., through collision-induced dissociation), and the resulting product ions are
analyzed.[8]

Visualizations
General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a newly
synthesized compound like N-(4-iodophenyl)-3-oxobutanamide using various spectroscopic
techniques.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.zefsci.com/mass-spectrometry-for-small-molecules/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6099382/
https://www.benchchem.com/product/b3264046?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3264046?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthesis and Purification

Chemical Synthesis

Purification (e.g., Recrystallization, Chromatography)

>pectroscopic Analysis

NMR Spectroscopy (1H, 13C) IR Spectroscopy Mass Spectrometry

Datal|Interpretation™a

Final Report and Data Archiving

N-(4-iodophenyl)-3-oxobutanamide

Complete Molecular Structure

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3264046?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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